molecular formula C20H22N4O5S B2949263 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide CAS No. 1286710-31-3

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide

Cat. No.: B2949263
CAS No.: 1286710-31-3
M. Wt: 430.48
InChI Key: DQJVEAALKOFOBN-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a furan-2-yl group at position 3, a methyl group at position 2 of the propanamide chain, and a 4-sulfamoylphenethyl moiety. The pyridazinone scaffold is known for its pharmacological versatility, while the sulfamoyl group may confer enzyme inhibitory properties (e.g., carbonic anhydrase or sulfotransferase inhibition) .

Properties

IUPAC Name

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-14(13-24-19(25)9-8-17(23-24)18-3-2-12-29-18)20(26)22-11-10-15-4-6-16(7-5-15)30(21,27)28/h2-9,12,14H,10-11,13H2,1H3,(H,22,26)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJVEAALKOFOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring , a pyridazine moiety , and a propanamide structure , which contribute to its unique chemical behavior. The presence of these functional groups suggests possible interactions with biological systems, particularly in pharmacological contexts.

Structural Feature Description
Furan RingKnown for diverse pharmacological properties
Pyridazine MoietyPotential for various biological interactions
Propanamide GroupMay enhance solubility and bioactivity

Biological Activity

Compounds similar to 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide often exhibit significant biological activities, including:

  • Antimicrobial properties : Compounds containing furan and pyridazine rings have shown activity against various pathogens.
  • Anticancer effects : Similar structures have been evaluated for their cytotoxicity against tumor cells.
  • Enzyme inhibition : Some derivatives demonstrate inhibitory effects on enzymes such as urease.

Case Studies and Research Findings

  • Antitumor Activity : A study on related pyridazine derivatives highlighted their selective cytotoxicity against human tumor cell lines, suggesting that the unique structure of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide may confer similar effects. The research indicated that modifications in the chemical structure could enhance selectivity towards cancer cells while sparing normal cells.
  • Antimicrobial Evaluation : Research on furan-containing compounds has shown promising results against Helicobacter pylori and other bacterial strains. The presence of the furan moiety in the compound may play a crucial role in its antimicrobial efficacy .
  • Urease Inhibition : Compounds with similar structural features have been studied for their ability to inhibit urease, an enzyme linked to various pathologies. The potential for 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide to exhibit urease inhibitory activity warrants further investigation .

The biological mechanisms through which this compound may exert its effects include:

  • Interference with cellular signaling pathways : The unique arrangement of functional groups may allow the compound to modulate key signaling pathways involved in cell proliferation and apoptosis.
  • Inhibition of enzyme activity : By binding to active sites of specific enzymes, the compound may inhibit their function, leading to therapeutic effects against diseases such as cancer and infections.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Benzyloxy Pyridazine Derivatives (5a, 5b)
  • Structure : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) and nitro-substituted variant (5b) .
  • Key Differences: Substituents: Benzyl/nitrobenzyl groups at position 3 vs. furan-2-yl in the target compound. Sulfonamide Position: Directly attached to the pyridazinone in 5a/5b vs. separated by a phenethyl group in the target.
  • Synthesis : Both use benzyl bromide derivatives and potassium carbonate in DMF, suggesting comparable reactivity for ether bond formation .
  • Analytical Data: Compound HRMS [M+Na]+ (Calcd/Found) Notable NMR Signals (δ, ppm) 5a 380.057548/380.067428 5.41 (s, 2H, benzyl CH2) 5b 425.052626/425.052865 8.34–8.21 (m, nitrobenzyl), 5.41 (CH2) Target Compound N/A Expected furan protons ~6.5–7.5 ppm
Antipyrine/Pyridazinone Hybrids (6i, 6j, 6k)
  • Structure : Variants include 4-benzylpiperidine (6i), phenyl (6j), and 4-methylphenyl (6k) substituents .
  • Key Differences :
    • Side Chains : Antipyrine moieties (1,5-dimethyl-3-oxo-2-phenylpyrazole) vs. sulfamoylphenethyl in the target.
    • Pharmacological Implications : Antipyrine hybrids are tested for analgesic/anti-inflammatory activity, while the sulfamoyl group in the target may target sulfonamide-sensitive enzymes .
  • Physical Properties :

























    Compound Melting Point (°C) ESI-MS [M+H]+
    6i 173–175 548.2174
    6j 188–190 527.2777
    6k 233–235 430.1868
Pyridazinobenzylpiperidine Derivatives (S3)
  • Structure : Features a 4-benzylpiperidine group and bromobenzylidene acetohydrazide .
  • Key Differences :
    • Pharmacophore : Piperidine and hydrazide groups in S3 vs. furan and sulfamoyl in the target.
    • Bioactivity : S3 exhibits analgesic/anti-inflammatory effects, whereas the target’s sulfamoyl group may favor enzyme inhibition .

Compounds with Propanamide Side Chains

N-(3-Ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide ()
  • Structure : Pyrrolidine-sulfonylphenyl substitution vs. sulfamoylphenethyl in the target.
  • Key Differences :
    • Solubility : The ethylphenyl group in may reduce polarity compared to the target’s sulfamoylphenethyl.
    • Bioavailability : Sulfamoyl groups typically enhance water solubility and target binding .
Piperidine-Based Propanamides ()
  • Structure : Tetramethylpiperidine and esterified side chains .
  • Key Differences :
    • Substituent Effects : Bulky piperidine groups in vs. planar furan in the target.
    • Applications : compounds are stabilizers, whereas the target is likely bioactive .

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